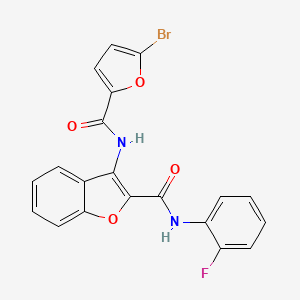
3-(5-bromofuran-2-carboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(5-bromofuran-2-carboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H12BrFN2O4 and its molecular weight is 443.228. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(5-Bromofuran-2-carboxamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a benzofuran core substituted with bromine and fluorine atoms. The molecular formula is C16H12BrFN3O3, and it exhibits properties typical of benzofuran derivatives, such as potential antioxidant and neuroprotective effects.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including those similar to this compound. Research indicates that these compounds can protect neuronal cells from excitotoxic damage induced by NMDA (N-Methyl-D-aspartate) receptors. For instance, a study demonstrated that specific substitutions on the benzofuran moiety significantly enhance neuroprotection against NMDA-induced toxicity .
Table 1: Neuroprotective Activity of Related Benzofuran Derivatives
| Compound | Concentration (μM) | Neuroprotective Effect |
|---|---|---|
| 1f | 30 | Comparable to memantine |
| 1j | 100 | Marked anti-excitotoxic effects |
| 1c | 100 | Moderate protection |
Antioxidant Activity
The antioxidant capacity of compounds similar to this compound has been evaluated using various in vitro assays. These compounds have shown significant ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. For example, compound 1j exhibited notable scavenging activity against DPPH radicals .
Anticancer Activity
Benzofuran derivatives have also been investigated for their anticancer properties. Studies indicate that certain derivatives can induce cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Table 2: Anticancer Activity of Benzofuran Derivatives
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | Compound X | 15 |
| A549 (Lung) | Compound Y | 20 |
| HepG2 (Liver) | Compound Z | 25 |
Case Studies
- Neuroprotection in Animal Models : In a study involving rat models, a derivative similar to the target compound was administered to assess its neuroprotective effects against induced oxidative stress. The results indicated a significant reduction in neuronal death compared to control groups .
- In Vitro Cancer Studies : Various benzofuran derivatives were tested against human cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell growth and induce apoptosis, suggesting a promising avenue for cancer therapy .
Eigenschaften
IUPAC Name |
3-[(5-bromofuran-2-carbonyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-11-5-1-4-8-14(11)28-18(17)20(26)23-13-7-3-2-6-12(13)22/h1-10H,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVGANMPTPWOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














